3'-Deoxythymidine

Description

Properties

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKCQTLDIPIRQD-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187760 |

Source

|

| Record name | 2',3'-Dideoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-05-5 |

Source

|

| Record name | 2',3'-Dideoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3'-Deoxythymidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic protocols for 3'-Deoxythymidine and its clinically significant analogues, 3'-azido-3'-deoxythymidine (AZT) and 2',3'-didehydro-3'-deoxythymidine (d4T). The information presented herein is intended to equip researchers and professionals in the fields of medicinal chemistry and drug development with detailed methodologies for the synthesis of these important nucleoside analogues.

Core Synthesis Strategies

The primary and most cost-effective starting material for the synthesis of 3'-Deoxythymidine and its derivatives is thymidine (B127349) itself. The key challenge lies in the selective modification or removal of the hydroxyl group at the 3'-position of the deoxyribose sugar. The main strategies involve the formation of a 2,3'-anhydro intermediate, which activates the 3'-position for nucleophilic attack, or direct deoxygenation of the 3'-hydroxyl group.

Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

A prevalent and efficient method for the synthesis of AZT from thymidine involves a multi-step process that includes protection of the 5'-hydroxyl group, formation of a 2,3'-anhydro intermediate, and subsequent ring-opening with an azide (B81097) nucleophile. A particularly efficient variation of this method involves a one-pot transformation of thymidine into a 5'-O-protected 2,3'-anhydrothymidine, which significantly streamlines the process.[1]

Quantitative Data for AZT Synthesis

| Step | Reaction | Reagents | Solvent | Time | Temperature | Yield |

| 1 | One-pot 5'-O-protection and cyclization | Thymidine, 4-methoxybenzoyl chloride, DEAD, PPh₃ | Dioxane | Not Specified | Not Specified | ~80% (for 2,3'-anhydro-5'-O-(4-methoxybenzoyl)-thymidine) |

| 2 | Azide ring-opening and deprotection | 2,3'-anhydro-5'-O-(4-methoxybenzoyl)-thymidine, Sodium Azide, followed by basic workup | DMF | Not Specified | Not Specified | ~91% (over two steps) |

| Overall | Thymidine to AZT | ~73% [1] |

Note: DEAD (Diethyl azodicarboxylate), PPh₃ (Triphenylphosphine), DMF (Dimethylformamide).

Experimental Protocol: One-Pot Synthesis of AZT from Thymidine

Step 1: Synthesis of 2,3'-Anhydro-5'-O-(4-methoxybenzoyl)-thymidine

-

To a solution of thymidine in a suitable solvent such as dioxane, add 4-methoxybenzoyl chloride to protect the 5'-hydroxyl group.

-

Following the protection, introduce diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to initiate a Mitsunobu reaction.[2]

-

This tandem reaction sequence in a single pot leads to the formation of 2,3'-anhydro-5'-O-(4-methoxybenzoyl)-thymidine.

-

The product can be isolated by direct crystallization from the reaction mixture.

Step 2: Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

-

Dissolve the isolated 2,3'-anhydro-5'-O-(4-methoxybenzoyl)-thymidine in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution and heat to facilitate the nucleophilic ring-opening of the anhydro intermediate at the 3'-position.

-

The reaction results in the formation of 5'-O-(4-methoxybenzoyl)-3'-azido-3'-deoxythymidine.

-

Subsequent deprotection of the 5'-O-(4-methoxybenzoyl) group is achieved by basic hydrolysis to yield 3'-azido-3'-deoxythymidine (AZT).

-

The final product is purified by crystallization.

Synthesis of 2',3'-Didehydro-3'-deoxythymidine (d4T)

The synthesis of d4T from thymidine also proceeds through a 2,3'-anhydro intermediate. The key steps involve protection of the 5'-hydroxyl group, formation of the anhydro ring, followed by an elimination reaction to introduce the double bond, and finally deprotection.

Quantitative Data for d4T Synthesis

| Step | Reaction | Reagents | Solvent | Time (h) | Temperature (°C) | Yield |

| 1 | 5'-O-Tritylation | Thymidine, Trityl chloride, Pyridine | Not Specified | Not Specified | Not Specified | ~65% |

| 2 | Anhydro formation | 5'-O-Tritylthymidine, DEAD, PPh₃ | THF | Not Specified | Not Specified | 80% |

| 3 | Elimination | 5'-O-Trityl-2,3'-anhydrothymidine, Sodium | HMPA-THF | 2-3 | 70 | Not specified for this step |

| 4 | Deprotection | 5'-O-Trityl-2',3'-didehydro-3'-deoxythymidine, 80% Acetic Acid | Acetic Acid | 1 | 90 | Not specified for this step |

| Overall | Thymidine to d4T | 39% |

Note: HMPA (Hexamethylphosphoramide), THF (Tetrahydrofuran).

Experimental Protocol: Synthesis of d4T from Thymidine

Step 1: Synthesis of 5'-O-Tritylthymidine

-

Dissolve thymidine in pyridine.

-

Add trityl chloride to the solution and stir until the reaction is complete.

-

Work up the reaction mixture to isolate the 5'-O-tritylthymidine.

Step 2: Synthesis of 5'-O-Trityl-2,3'-anhydrothymidine

-

Suspend 5'-O-tritylthymidine and triphenylphosphine (PPh₃) in tetrahydrofuran (B95107) (THF).

-

Add diethyl azodicarboxylate (DEAD) to the suspension.

-

The reaction mixture is stirred to allow for the intramolecular Mitsunobu reaction to form the anhydro ring.

-

The product is isolated and purified.

Step 3: Synthesis of 5'-O-Trityl-2',3'-didehydro-3'-deoxythymidine

-

Dissolve 5'-O-Trityl-2,3'-anhydrothymidine in a mixture of hexamethylphosphoramide (B148902) (HMPA) and tetrahydrofuran (THF).

-

Add sodium metal to the solution and heat to 70°C for 2-3 hours to induce elimination.

Step 4: Synthesis of 2',3'-Didehydro-3'-deoxythymidine (d4T)

-

The crude product from the previous step is treated with 80% acetic acid.

-

The mixture is heated to 90°C for 1 hour to remove the trityl protecting group.[3]

-

The final product, d4T, is purified.

Direct Deoxygenation: The Barton-McCombie Reaction

An alternative strategy for the synthesis of 3'-deoxythymidine involves the direct deoxygenation of the 3'-hydroxyl group of a protected thymidine derivative using the Barton-McCombie reaction.[4][5] This radical-based method offers a different synthetic route that avoids the anhydro intermediate.

The reaction typically involves two main steps:

-

Formation of a thiocarbonyl derivative: The 3'-hydroxyl group is converted into a thiocarbonyl derivative, such as a xanthate or a thionocarbonate.

-

Radical-initiated reduction: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor, classically tributyltin hydride (Bu₃SnH), to effect the deoxygenation.[6][7]

While effective, the toxicity and difficulty in removing tin-based reagents have led to the development of alternative, less toxic hydrogen donors.[4][5]

Visualizing the Synthetic Pathways and Mechanism of Action

To better illustrate the relationships between the reactants, intermediates, and products in the synthesis of these nucleoside analogues, as well as the mechanism of action of AZT, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

Caption: One-pot synthesis of AZT from thymidine.

Synthesis of 2',3'-Didehydro-3'-deoxythymidine (d4T)

Caption: Multi-step synthesis of d4T from thymidine.

Mechanism of Action of AZT

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 7. Tributyltin hydride - Wikipedia [en.wikipedia.org]

The Core Mechanism of 3'-Deoxythymidine in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxythymidine (ddT) is a nucleoside analogue that plays a critical role as a chain-terminating inhibitor of DNA synthesis. Its mechanism of action, predicated on the absence of a 3'-hydroxyl group, has been a cornerstone in the development of antiviral therapeutics and a fundamental tool in molecular biology, most notably in Sanger DNA sequencing. This technical guide provides an in-depth exploration of the molecular cascade initiated by 3'-Deoxythymidine, from its cellular uptake and requisite phosphorylation to its ultimate function as a potent inhibitor of DNA polymerases. We will detail the biochemical basis for its selective toxicity, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols for key assays, and visualize the intricate molecular pathways and experimental workflows.

Introduction: The Principle of Chain Termination

DNA synthesis, a fundamental process in all living organisms, is catalyzed by DNA polymerases. These enzymes facilitate the sequential addition of deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl (-OH) group of a growing DNA strand, forming a phosphodiester bond. The principle of chain termination leverages modified nucleotides that lack this crucial 3'-OH group.[1] When a DNA polymerase incorporates one of these chain-terminating nucleoside analogues, the absence of the 3'-OH moiety prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the DNA chain.[1][2][3] 3'-Deoxythymidine and its derivatives, such as the widely studied antiretroviral drug 3'-azido-3'-deoxythymidine (Zidovudine or AZT), are canonical examples of this class of inhibitors.[2][4]

The Molecular Journey of 3'-Deoxythymidine: From Prodrug to Active Inhibitor

The journey of 3'-Deoxythymidine from an extracellular agent to an active inhibitor of DNA replication is a multi-step process involving cellular uptake and metabolic activation through phosphorylation.

Cellular Uptake

Being a nucleoside analogue, 3'-Deoxythymidine is transported into the cell via nucleoside transporter proteins embedded in the cell membrane. This process is crucial for the drug to reach its intracellular site of action.

Metabolic Activation: The Phosphorylation Cascade

In its initial state, 3'-Deoxythymidine is a prodrug and is pharmacologically inactive. To exert its inhibitory effect, it must be converted into its triphosphate form, 3'-deoxythymidine triphosphate (ddTTP). This activation is a sequential three-step phosphorylation process catalyzed by host cell kinases:

-

Monophosphorylation: 3'-Deoxythymidine is first phosphorylated to 3'-deoxythymidine monophosphate (ddTMP) by thymidine (B127349) kinase.[5][6]

-

Diphosphorylation: ddTMP is then converted to 3'-deoxythymidine diphosphate (B83284) (ddTDP) by thymidylate kinase.[5][7]

-

Triphosphorylation: Finally, ddTDP is phosphorylated to the active 3'-deoxythymidine triphosphate (ddTTP) by a nucleoside diphosphate kinase.[7]

It is the triphosphate form, ddTTP, that serves as the substrate for DNA polymerases.

The Core Mechanism: Chain Termination of DNA Replication

The active metabolite, ddTTP, acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into a growing DNA strand by DNA polymerase.

Competition with the Natural Substrate

During DNA replication, ddTTP competes with dTTP for the active site of the DNA polymerase. The polymerase, unable to distinguish between the two molecules, can incorporate ddTTP into the nascent DNA chain opposite a deoxyadenosine (B7792050) (dA) residue in the template strand.

Halting DNA Elongation

Upon incorporation of ddTTP, DNA synthesis is abruptly halted. The absence of the 3'-hydroxyl group on the deoxyribose sugar of ddTTP prevents the formation of a phosphodiester bond with the incoming dNTP.[2][3] This results in the termination of the growing DNA chain, leading to the accumulation of truncated DNA fragments.

Selective Toxicity: The Basis for Antiviral Activity

A key feature of many nucleoside analogue drugs, including derivatives of 3'-Deoxythymidine, is their selective toxicity towards viral replication over host cell DNA synthesis. This selectivity is primarily attributed to the differential affinity of viral reverse transcriptases for the analogue triphosphate compared to host cellular DNA polymerases.

Viral reverse transcriptases, such as that from the Human Immunodeficiency Virus (HIV), often exhibit a significantly higher affinity for ddTTP than for the natural dTTP.[5][8] Conversely, host cell DNA polymerases (e.g., DNA polymerase α, δ, and ε) have a much lower affinity for ddTTP and a strong preference for dTTP.[8][9] This disparity in binding affinity means that at therapeutic concentrations, ddTTP is much more likely to be incorporated by the viral reverse transcriptase, leading to the termination of viral DNA synthesis with minimal impact on the host cell's DNA replication.

Quantitative Data on Polymerase Inhibition

The inhibitory potency of ddTTP against various DNA polymerases is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data from the literature for 3'-azido-3'-deoxythymidine triphosphate (AZTTP), a well-studied analogue of ddTTP.

Table 1: Inhibition Constants (Ki) of AZTTP for Various DNA Polymerases

| DNA Polymerase | Template-Primer | Ki (µM) | Reference |

| HIV Reverse Transcriptase | poly(rA)-oligo(dT)12-18 | 0.04 | [8] |

| HIV Reverse Transcriptase | Activated Calf Thymus DNA | 0.3 | [8] |

| Hepatitis B Virus DNA Polymerase | Endogenous | ~0.04 | [10] |

| Human DNA Polymerase α | Activated Calf Thymus DNA | 230 | [8] |

| Human DNA Polymerase β | Activated Calf Thymus DNA | 73 | [8] |

| Human DNA Polymerase δ | - | ~40 (for replication) | [9] |

Table 2: Km Values for the Natural Substrate (dTTP)

| DNA Polymerase | Template-Primer | Km (µM) | Reference |

| HIV Reverse Transcriptase | poly(rA)-oligo(dT)12-18 | 2.8 | [8] |

| HIV Reverse Transcriptase | Activated Calf Thymus DNA | 1.2 | [8] |

| Hepatitis B Virus DNA Polymerase | Endogenous | 0.1 | [10] |

| Human DNA Polymerase α | Activated Calf Thymus DNA | 2.4 | [8] |

| Human DNA Polymerase β | Activated Calf Thymus DNA | 6.0 | [8] |

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of ddTTP on the activity of a DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., HIV reverse transcriptase, Taq polymerase)

-

Template-primer DNA (e.g., poly(A)-oligo(dT))

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

3'-Deoxythymidine triphosphate (ddTTP)

-

Radiolabeled dNTP (e.g., [³H]-dTTP) or a fluorescent DNA intercalating dye

-

Reaction buffer (specific to the polymerase)

-

Stop solution (e.g., EDTA)

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

-

Glass fiber filters

-

Scintillation fluid and counter or a fluorometer

Procedure:

-

Prepare a reaction mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, template-primer, dATP, dCTP, dGTP, and radiolabeled dTTP at their optimal concentrations.

-

Set up inhibitor dilutions: Prepare a series of dilutions of ddTTP in the reaction buffer.

-

Assemble the reaction tubes: In separate tubes, add a fixed amount of the reaction mixture and varying concentrations of the ddTTP dilutions. Include a control tube with no ddTTP.

-

Initiate the reaction: Add a specific amount of the DNA polymerase to each tube to start the reaction.

-

Incubate: Incubate the reaction tubes at the optimal temperature for the polymerase for a set period (e.g., 30 minutes at 37°C).

-

Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA).

-

Quantify DNA synthesis:

-

Radiolabeling method: Spot the reaction mixture onto glass fiber filters. Precipitate the newly synthesized DNA by washing the filters with cold TCA. Measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence method: Add a DNA intercalating dye to the reaction and measure the fluorescence, which is proportional to the amount of double-stranded DNA synthesized.

-

-

Data analysis: Calculate the percentage of inhibition for each ddTTP concentration relative to the control. Plot the percent inhibition against the logarithm of the ddTTP concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km for dTTP is known.

Chain Termination Assay (Sanger Sequencing Principle)

This protocol outlines the fundamental steps of a chain termination assay, as exemplified by the Sanger sequencing method.[2][5][8][9][10]

Materials:

-

Single-stranded DNA template

-

DNA primer complementary to a region of the template

-

DNA polymerase

-

A mixture of all four dNTPs

-

Four separate reaction tubes, each containing one of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, ddTTP)

-

A method for labeling the DNA fragments (e.g., radiolabeled primer or dNTPs, or fluorescently labeled ddNTPs)

-

Polyacrylamide gel for electrophoresis

-

Urea (for denaturing gel)

Procedure:

-

Prepare the sequencing reactions: Set up four separate reaction tubes. To each tube, add the single-stranded DNA template, the primer, DNA polymerase, and the dNTP mix.

-

Add chain terminators: To each of the four tubes, add a small amount of one of the four ddNTPs (one tube for ddATP, one for ddCTP, one for ddGTP, and one for ddTTP).

-

Perform the polymerization reaction: Incubate the tubes at the optimal temperature for the DNA polymerase. During the reaction, the polymerase will extend the primer. Occasionally, it will incorporate a ddNTP instead of a dNTP, which will terminate the chain. This results in a collection of DNA fragments of different lengths, each ending with a specific ddNTP.

-

Denature and separate the fragments: Stop the reactions and denature the DNA into single strands using heat and urea. Load the contents of the four reaction tubes into separate lanes of a high-resolution polyacrylamide gel.

-

Gel electrophoresis: Apply an electric field to the gel to separate the DNA fragments by size. Smaller fragments will migrate faster through the gel.

-

Visualize and read the sequence: Visualize the labeled DNA fragments (e.g., by autoradiography for radiolabeling or fluorescence imaging). The DNA sequence can be read from the bottom of the gel upwards, with the lane in which a band appears indicating the terminal nucleotide of that fragment.

Conclusion

The mechanism of action of 3'-Deoxythymidine as a chain terminator of DNA replication is a well-established and powerful principle in molecular biology and pharmacology. Its efficacy hinges on its intracellular conversion to the active triphosphate form, which then acts as a competitive substrate for DNA polymerases. The selective inhibition of viral reverse transcriptases over host cell polymerases provides the therapeutic window for its use as an antiviral agent. The quantitative understanding of its inhibitory properties and the detailed experimental protocols for its characterization continue to be vital for the development of new and improved nucleoside analogue drugs. This guide provides a comprehensive overview for researchers and professionals in the field, laying the groundwork for further innovation and application of this fundamental mechanism.

References

- 1. elearning.raghunathpurcollege.ac.in [elearning.raghunathpurcollege.ac.in]

- 2. courses.edx.org [courses.edx.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

Phosphorylation of 3'-Deoxythymidine by Thymidine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phosphorylation of 3'-Deoxythymidine and its analogs by human and viral thymidine (B127349) kinases (TK). While 3'-Deoxythymidine itself is a poor substrate for these enzymes, understanding the enzymatic kinetics and substrate specificity for closely related 3'-modified nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine (FLT), is crucial for the development of antiviral and anticancer therapeutics. This document details the kinetic parameters of human cytosolic thymidine kinase (TK1), human mitochondrial thymidine kinase (TK2), and Herpes Simplex Virus type 1 thymidine kinase (HSV-1 TK) towards thymidine and these key analogs. Detailed experimental protocols for assessing thymidine kinase activity are also provided, along with graphical representations of the enzymatic pathways and experimental workflows.

Introduction to Thymidine Kinases

Thymidine kinase (TK) is a pivotal enzyme in the nucleoside salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate (dTMP), a precursor for DNA synthesis. Mammalian cells express two main isoforms: the cytosolic, cell-cycle-regulated TK1, and the mitochondrial TK2. Viral thymidine kinases, such as that from Herpes Simplex Virus type 1 (HSV-1 TK), exhibit broader substrate specificity, a property exploited in antiviral and gene therapy strategies. The ability of these enzymes to phosphorylate nucleoside analogs is fundamental to the therapeutic efficacy of many antiviral and anticancer drugs.

While extensive research has focused on 3'-modified thymidine analogs like AZT (an anti-HIV drug) and FLT (a PET imaging agent for cell proliferation), data on the direct phosphorylation of 3'-Deoxythymidine is scarce in the scientific literature. This suggests that 3'-Deoxythymidine is a significantly less favorable substrate for these kinases compared to thymidine or its 3'-azido and 3'-fluoro counterparts. The absence of a 3'-hydroxyl group, which is present in the natural substrate thymidine, and the lack of other functional groups at this position likely hinders efficient binding and catalysis.

Enzymatic Phosphorylation of Thymidine and its 3'-Modified Analogs

The phosphorylation of a nucleoside by thymidine kinase involves the transfer of a gamma-phosphate group from a phosphate (B84403) donor, typically ATP, to the 5'-hydroxyl group of the nucleoside.

Figure 1: General enzymatic reaction for the phosphorylation of 3'-Deoxythymidine or its analogs by Thymidine Kinase.

Quantitative Data on Substrate Phosphorylation

The following tables summarize the kinetic parameters for the phosphorylation of thymidine and its key 3'-modified analogs by human TK1, human TK2, and HSV-1 TK. The lack of specific data for 3'-Deoxythymidine is notable and suggests its poor substrate activity.

Human Cytosolic Thymidine Kinase (TK1)

Human TK1 demonstrates a high affinity for its natural substrate, thymidine. While it can phosphorylate 3'-modified analogs like AZT and FLT, the efficiency is generally lower compared to thymidine.

| Substrate | Km (µM) | Vmax (relative to Thymidine) | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Thymidine | 0.5 | 100% | High | [1] |

| 3'-azido-3'-deoxythymidine (AZT) | 0.6 - 3.0 | 60% | Moderate | [1][2] |

| 3'-fluoro-3'-deoxythymidine (FLT) | 2.1 - 4.8 | - | Moderate | [1][3] |

Table 1: Kinetic parameters for human TK1.

Human Mitochondrial Thymidine Kinase (TK2)

Human TK2 has a broader substrate specificity than TK1, but it is generally less efficient at phosphorylating 3'-modified nucleoside analogs.

| Substrate | Km (µM) | Vmax (relative to Thymidine) | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Thymidine | ~1.0 | 100% | High | [1] |

| 3'-azido-3'-deoxythymidine (AZT) | 4.5 | 5-6% | Low | [1] |

| 3'-fluoro-3'-deoxythymidine (FLT) | 6.5 | Not a significant substrate | Very Low | [1] |

Table 2: Kinetic parameters for human TK2.

Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK)

HSV-1 TK is known for its broad substrate tolerance, which is a cornerstone of its use in antiviral therapies. It can phosphorylate a wide range of nucleoside analogs, including those with modifications at the 3' position.

| Substrate | Km (µM) | Vmax (relative to Thymidine) | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Thymidine | 0.38 | 100% | High | [4] |

| 3'-azido-3'-deoxythymidine (AZT) | - | - | Moderate | [5] |

Table 3: Kinetic parameters for HSV-1 TK.

Experimental Protocols

Accurate determination of thymidine kinase activity is essential for both basic research and drug development. The two most common methods are the radioactive filter-binding assay and HPLC-based assays.

Radioactive Filter-Binding Assay

This is the traditional and highly sensitive method for measuring TK activity. It relies on the use of a radiolabeled substrate, typically [³H]-thymidine.

Figure 2: Workflow for a radioactive filter-binding thymidine kinase assay.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing ATP (e.g., 5 mM), MgCl₂ (e.g., 5 mM), and a reducing agent like dithiothreitol (B142953) (DTT, e.g., 2 mM).

-

Enzyme Preparation: Prepare a cell lysate or use a purified thymidine kinase enzyme preparation. The protein concentration should be determined to normalize the activity.

-

Substrate Preparation: Prepare a solution of the radiolabeled nucleoside analog (e.g., [³H]-3'-Deoxythymidine, if available, or a related analog) at various concentrations to determine kinetic parameters.

-

Reaction Initiation and Incubation: Mix the reaction buffer, enzyme, and radiolabeled substrate in a microcentrifuge tube and incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of cold EDTA or by placing the tubes on ice.

-

Separation of Product: Spot an aliquot of the reaction mixture onto DE-81 ion-exchange filter paper discs. The negatively charged phosphorylated product will bind to the positively charged filter, while the unphosphorylated nucleoside will not.

-

Washing: Wash the filter discs several times with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove any unbound radiolabeled substrate. A final wash with ethanol (B145695) is often performed to aid in drying.

-

Quantification: Dry the filter discs completely and place them in scintillation vials with a scintillation cocktail. The amount of radioactivity is then quantified using a liquid scintillation counter.

-

Data Analysis: The measured radioactivity is converted to the amount of product formed per unit time, and this is used to calculate the enzyme activity. For kinetic analysis, the initial reaction rates at different substrate concentrations are fitted to the Michaelis-Menten equation to determine Km and Vmax.

HPLC-Based Assay

High-Performance Liquid Chromatography (HPLC) offers a non-radioactive alternative for measuring TK activity. This method separates and quantifies the substrate and its phosphorylated product based on their different retention times on a chromatography column.

Figure 3: Workflow for an HPLC-based thymidine kinase assay.

Detailed Methodology:

-

Reaction Setup: The initial reaction setup is similar to the radioactive assay, but a non-radiolabeled nucleoside analog is used as the substrate.

-

Reaction Termination and Sample Preparation: The reaction is typically stopped by adding a strong acid, such as perchloric acid or trichloroacetic acid, which also serves to precipitate the enzyme. The mixture is then centrifuged to pellet the precipitated protein.

-

HPLC Analysis: A defined volume of the supernatant is injected onto an appropriate HPLC column (e.g., a reverse-phase C18 column or an ion-exchange column).

-

Separation and Detection: The substrate and its phosphorylated product are separated based on their polarity. An isocratic or gradient elution with a suitable mobile phase (e.g., a buffer with an organic modifier like methanol (B129727) or acetonitrile) is used. The separated compounds are detected using a UV detector at a wavelength where the nucleoside and its phosphate absorb light (typically around 260 nm).

-

Quantification: The concentrations of the substrate and product are determined by comparing their peak areas to those of known standards.

-

Data Analysis: The amount of product formed over time is used to calculate the enzyme activity. Kinetic parameters can be determined by measuring the initial reaction rates at various substrate concentrations.

Conclusion

The phosphorylation of 3'-Deoxythymidine by thymidine kinases is a critical area of study with significant implications for drug development. While direct kinetic data for 3'-Deoxythymidine is limited, likely due to its poor substrate characteristics, the extensive research on its 3'-modified analogs, AZT and FLT, provides a valuable framework for understanding the substrate specificity and enzymatic mechanisms of human and viral thymidine kinases. The detailed experimental protocols provided in this guide offer robust methods for assessing the phosphorylation of these and other nucleoside analogs, facilitating further research and the development of novel therapeutics. The continued investigation into the structure-activity relationships of thymidine kinase substrates will undoubtedly lead to the design of more effective and selective antiviral and anticancer agents.

References

- 1. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical isolate of herpes simplex virus type 2 that induces a thymidine kinase with altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Specificity of Three Viral Thymidine Kinases (TK): Vaccinia Virus TK, Feline Herpesvirus TK, and Canine Herpesvirus TK - PMC [pmc.ncbi.nlm.nih.gov]

3'-Deoxythymidine as a DNA Chain Terminator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxythymidine, a synthetic nucleoside analog, plays a pivotal role in molecular biology and pharmacology as a potent DNA chain terminator. Lacking the crucial 3'-hydroxyl group found in its natural counterpart, thymidine (B127349), its incorporation into a growing DNA strand by a DNA polymerase halts further elongation. This unique characteristic has been harnessed for foundational techniques like Sanger DNA sequencing and has paved the way for the development of critical antiviral therapeutics. This technical guide provides a comprehensive overview of the core principles of 3'-Deoxythymidine as a DNA chain terminator, its mechanism of action, experimental applications, and its significance in drug development.

Mechanism of Action

The efficacy of 3'-Deoxythymidine as a DNA chain terminator lies in its chemical structure. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). 3'-Deoxythymidine, once anabolically converted to its active triphosphate form (ddTTP), can be recognized and incorporated by DNA polymerases opposite an adenine (B156593) base in the template strand. However, the absence of a 3'-hydroxyl group on the incorporated ddTTP molecule presents a dead end for the polymerase. No further phosphodiester bond can be formed, leading to the irreversible termination of DNA synthesis.[1]

The selectivity of ddTTP for different DNA polymerases is a critical factor in its application. Viral reverse transcriptases, for instance, often exhibit a higher affinity for ddTTP compared to host cellular DNA polymerases, a property exploited in antiviral therapies.[2]

Data Presentation: Inhibition of DNA Polymerases by 2',3'-Dideoxythymidine 5'-triphosphate (ddTTP)

The inhibitory potential of ddTTP is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values of ddTTP for various DNA polymerases.

| DNA Polymerase | Organism/Virus | Ki (μM) | Notes |

| DNA Polymerase α | Human (HeLa cells) | > 200 | Highly resistant to ddTTP inhibition.[3][4] |

| DNA Polymerase β | Human (fibroblasts) | < 2 | Highly sensitive to ddTTP inhibition.[3] |

| DNA Polymerase δ | Human (fibroblasts) | ~25 (repair), ~40 (replication) | More sensitive than polymerase α, less sensitive than polymerase β.[3] |

| DNA Polymerase I | E. coli | - | Utilizes dddTTP as a termination substrate.[5] |

| Reverse Transcriptase | Avian Myeloblastosis Virus (AMV) | - | Utilizes dddTTP as a termination substrate.[5] |

| Reverse Transcriptase | Rauscher Murine Leukemia Virus | - | Utilizes dddTTP as a termination substrate.[5] |

Experimental Protocols

Sanger DNA Sequencing using ddTTP

Principle: This method, also known as the chain-termination method, determines the nucleotide sequence of a DNA molecule. Four separate reactions are set up, each containing the DNA template, a primer, DNA polymerase, all four dNTPs, and a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP). The incorporation of a ddNTP terminates the DNA synthesis, resulting in a series of DNA fragments of different lengths, each ending with a specific ddNTP. These fragments are then separated by size using gel electrophoresis, allowing the DNA sequence to be read.[1]

Detailed Methodology:

-

Reaction Setup: For each of the four termination reactions (A, C, G, T), prepare a master mix containing the following components:

-

Single-stranded DNA template

-

Sequencing primer (complementary to the 3' end of the template)

-

DNA polymerase (e.g., Klenow fragment, Taq polymerase)

-

Reaction buffer

-

All four dNTPs (dATP, dCTP, dGTP, dTTP), one of which is radioactively or fluorescently labeled.

-

-

Addition of ddNTPs: To each of the four tubes, add the corresponding ddNTP (ddATP to the 'A' tube, ddCTP to the 'C' tube, etc.) at a concentration that allows for a statistical distribution of termination events.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the DNA polymerase to allow for DNA synthesis and chain termination.

-

Denaturation and Electrophoresis: Stop the reactions and denature the DNA fragments by heating. Load the samples from the four reactions into separate lanes of a high-resolution denaturing polyacrylamide gel.

-

Visualization and Sequence Reading: After electrophoresis, visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The DNA sequence can be read directly from the bottom of the gel to the top, with the lane in which a band appears indicating the terminal nucleotide.[1]

DNA Polymerase Inhibition Assay using ddTTP

Principle: This assay measures the inhibitory effect of ddTTP on the activity of a specific DNA polymerase. The activity of the polymerase is determined by measuring the incorporation of a radiolabeled dNTP into a synthetic DNA template-primer in the presence and absence of ddTTP.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Purified DNA polymerase

-

A synthetic template-primer (e.g., poly(dA)-oligo(dT))

-

Reaction buffer specific for the polymerase

-

A mixture of dNTPs, including one radiolabeled dNTP (e.g., [³H]dTTP)

-

Varying concentrations of ddTTP.

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the DNA polymerase to the pre-warmed reaction mixture. Incubate at the optimal temperature for the enzyme for a specific period.

-

Termination and Precipitation: Stop the reaction by adding a quench solution (e.g., EDTA). Precipitate the newly synthesized, radiolabeled DNA using trichloroacetic acid (TCA).

-

Filtration and Quantification: Collect the precipitated DNA on glass fiber filters. Wash the filters to remove unincorporated radiolabeled dNTPs. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity at each ddTTP concentration compared to the control (no ddTTP). The Ki value can be determined by plotting the data and fitting it to an appropriate inhibition model.

Mandatory Visualizations

Caption: Mechanism of DNA chain termination by 3'-Deoxythymidine triphosphate (ddTTP).

Caption: Workflow of the Sanger DNA sequencing method.

Caption: Antiviral mechanism of nucleoside analogs like Zidovudine (AZT).

3'-Deoxythymidine Analogs in Drug Development

The principle of DNA chain termination by 3'-deoxythymidine has been instrumental in the development of antiviral drugs. A prominent example is Zidovudine (AZT), also known as 3'-azido-3'-deoxythymidine. AZT is an analog of thymidine where the 3'-hydroxyl group is replaced by an azido (B1232118) group.[6]

Biochemical Differences between 3'-Deoxythymidine and Zidovudine (AZT):

While both ddTTP and AZT-TP function as chain terminators, their biochemical properties and selectivity differ. The presence of the azido group in AZT can influence its interaction with the active site of DNA polymerases. AZT-TP is a potent inhibitor of viral reverse transcriptases, such as that of HIV-1, but is a much weaker inhibitor of human cellular DNA polymerases.[2] This selectivity is a cornerstone of its therapeutic efficacy, as it preferentially targets viral replication while minimizing disruption of host cell DNA synthesis.

Conclusion

3'-Deoxythymidine and its analogs have revolutionized molecular biology and antiviral therapy. Their ability to act as specific DNA chain terminators has provided researchers with powerful tools for DNA sequencing and has led to the development of life-saving drugs. A thorough understanding of their mechanism of action, the nuances of their interaction with different DNA polymerases, and the experimental methodologies for their application is essential for professionals in research and drug development. Continued exploration of novel nucleoside analogs holds promise for the development of next-generation sequencing technologies and more effective and targeted antiviral agents.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 2',3'-dideoxythymidine-5'-triphosphate on HeLa cell in vitro DNA synthesis: evidence that DNA polymerase alpha is the only polymerase required for cellular DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties of 2',3'-dideoxy-2',3'-dehydrothymidine 5'-triphosphate in terminating DNA synthesis catalyzed by several different DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Antiviral Activity of 3'-Deoxythymidine Against HIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of 3'-Deoxythymidine (ddT) against the Human Immunodeficiency Virus (HIV). While much of the foundational research in this class of compounds has focused on its potent analog, 3'-azido-3'-deoxythymidine (AZT or Zidovudine), this document will focus on the core molecule, ddT, and use data from its analogs to provide a comprehensive understanding of its mechanism of action, cellular metabolism, and inhibitory potential.

Mechanism of Action: Chain Termination of Viral Replication

3'-Deoxythymidine is a nucleoside analog that acts as a competitive inhibitor of HIV's reverse transcriptase. For it to exert its antiviral effect, it must first be anabolized within the host cell to its active triphosphate form, 3'-deoxythymidine triphosphate (ddTTP).

The mechanism of action unfolds in the following key steps:

-

Cellular Uptake and Phosphorylation: 3'-Deoxythymidine enters the host cell and is sequentially phosphorylated by host cellular kinases to 3'-deoxythymidine monophosphate (ddTMP), then to 3'-deoxythymidine diphosphate (B83284) (ddTDP), and finally to the active 3'-deoxythymidine triphosphate (ddTTP). This process is crucial for its antiviral activity.

-

Competitive Inhibition of Reverse Transcriptase: ddTTP, being structurally similar to the natural substrate deoxythymidine triphosphate (dTTP), competes for the active site of HIV's reverse transcriptase.

-

Incorporation into Viral DNA: During reverse transcription of the viral RNA genome into DNA, the HIV reverse transcriptase incorporates ddTMP from ddTTP into the nascent viral DNA strand.

-

Chain Termination: The critical feature of 3'-Deoxythymidine is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar. This absence prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate. Consequently, the elongation of the viral DNA chain is halted, a process known as chain termination. This premature termination of the proviral DNA prevents the completion of the viral replication cycle.

The following diagram illustrates the metabolic activation and mechanism of action of 3'-Deoxythymidine.

Quantitative Data on Antiviral Activity

The antiviral potency of 3'-Deoxythymidine and its analogs is typically quantified by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit viral replication by 50%. The 90% inhibitory concentration (IC90) is also a valuable metric.

Table 1: In Vitro Anti-HIV Activity of 3'-Deoxythymidine

| Compound | Cell Type | HIV Strain | Parameter | Value (µM) |

| 3'-Deoxythymidine (ddT) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | EC50 | 0.17[1] |

Table 2: In Vitro Anti-HIV Activity of 3'-Azido-3'-deoxythymidine (AZT) for Comparison

| Compound | Cell Type | HIV Strain | Parameter | Value (µM) |

| AZT | Blood Monocytes | HTLV-IIIBa-L | IC90 | 0.04[2] |

| AZT | Monocyte-derived Macrophages | HTLV-IIIBa-L | IC90 | 0.009[2] |

| AZT | Alveolar Macrophages | HTLV-IIIBa-L | IC90 | 0.0001[2] |

Table 3: Inhibition of HIV Reverse Transcriptase by Triphosphate Analogs

| Compound | Enzyme | Template/Primer | Parameter | Value (µM) |

| AZT-TP | HIV Reverse Transcriptase | poly(rA)-oligo(dT)12-18 | Ki | 0.04[3] |

| AZT-TP | HIV Reverse Transcriptase | Activated Calf Thymus DNA | Ki | 0.3[3] |

| AZT-TP | Human DNA Polymerase α | Activated Calf Thymus DNA | Ki | 230[3] |

| AZT-TP | Human DNA Polymerase β | Activated Calf Thymus DNA | Ki | 73[3] |

Experimental Protocols

HIV-1 p24 Antigen ELISA for Antiviral Activity Assessment

This protocol outlines the steps to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a common method to measure viral replication and the inhibitory effect of antiviral compounds.

Workflow Diagram:

Step-by-Step Protocol:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen. Incubate overnight at room temperature.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample and Standard Addition: Add diluted cell culture supernatants, p24 antigen standards, and controls to the appropriate wells. Incubate for 2 hours at room temperature with shaking.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add a biotinylated detection antibody specific for a different epitope of the p24 antigen. Incubate for 1-2 hours at room temperature with shaking.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine) or OPD (o-phenylenediamine dihydrochloride). Incubate in the dark until a color change is observed.

-

Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the enzymatic reaction.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader. The concentration of p24 in the samples is determined by comparing their absorbance to the standard curve.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Workflow Diagram:

Step-by-Step Protocol:

-

Prepare Reaction Mixture: Prepare a reaction mixture containing a template-primer hybrid (e.g., poly(A)•oligo(dT)), a mix of deoxynucleoside triphosphates (dNTPs) including a labeled dUTP (e.g., biotin- or digoxigenin-labeled), and the reaction buffer.

-

Assay Plate Setup: In a microplate, set up negative controls (no enzyme), positive controls (no inhibitor), and test wells with serial dilutions of the inhibitor compound (e.g., ddTTP).

-

Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to the positive control and test wells.

-

Reverse Transcription Reaction: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the synthesis of the labeled DNA product.

-

Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

-

Washing: Wash the plate to remove unbound reagents.

-

Antibody Conjugate Incubation: Add an HRP-conjugated antibody that specifically binds to the label (e.g., anti-digoxigenin-HRP). Incubate as directed.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB or ABTS).

-

Signal Generation: Allow the color to develop. The intensity of the color is proportional to the amount of DNA synthesized.

-

Stop Reaction: Add a stop solution.

-

Data Acquisition: Read the absorbance using a microplate reader. The percent inhibition for each inhibitor concentration is calculated relative to the no-inhibitor control, and the IC50 value is determined.

Conclusion

3'-Deoxythymidine is a prototypical nucleoside reverse transcriptase inhibitor with demonstrable anti-HIV activity. Its mechanism of action, involving intracellular phosphorylation to its active triphosphate form and subsequent incorporation into the growing viral DNA leading to chain termination, is a well-established paradigm for this class of antiviral drugs. While the body of research on 3'-Deoxythymidine itself is less extensive than that for its analog, Zidovudine, the available data confirms its potential as an inhibitor of HIV replication. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of nucleoside analogs as antiretroviral agents.

References

- 1. 3′-deoxy Thymidine | CymitQuimica [cymitquimica.com]

- 2. Anti-HIV-1 activity of 3'-azido-3'-deoxythymidine (AZT) in primary mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3'-Deoxythymidine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxythymidine (d2T), a synthetic nucleoside analog of thymidine (B127349), plays a crucial role in antiviral and anticancer research. Lacking the hydroxyl group at the 3' position of the deoxyribose sugar, it functions as a potent chain terminator of DNA synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 3'-Deoxythymidine. Detailed experimental protocols for its synthesis and application in key assays are provided, alongside visualizations of its metabolic activation and mechanism of action.

Chemical Structure and Properties

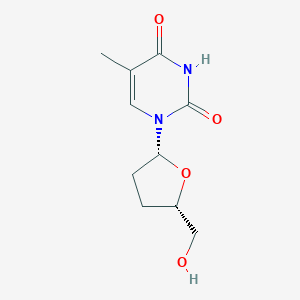

3'-Deoxythymidine is structurally similar to the endogenous nucleoside thymidine, with the critical exception of the absence of a hydroxyl group at the 3' position of the deoxyribose moiety. This structural modification is the basis for its biological activity.

Chemical Structure:

Caption: Chemical structure of 3'-Deoxythymidine.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Deoxythymidine is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [1] |

| Synonyms | 2',3'-Dideoxythymidine, d2T, ddThd | [2] |

| CAS Number | 3416-05-5 | [2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 226.23 g/mol | [1][3] |

| Melting Point | 155-156 °C | [3] |

| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, DMF:PBS (pH 7.2) (1:5): 0.16 mg/ml | [2] |

| Appearance | White to Pale Yellow Solid | [4] |

| UV Absorbance (λmax) | 269 nm | [2] |

Spectroscopic Data

While a complete, publicly available dataset is limited, the following provides an overview of expected spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the thymine base protons and the deoxyribose sugar protons. The absence of a hydroxyl group at the 3' position would simplify the spectrum in that region compared to thymidine.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the different chemical environments of the carbons in the thymine ring and the deoxyribose sugar.

-

Mass Spectrometry: The mass spectrum of 3'-Deoxythymidine will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for nucleosides include the cleavage of the glycosidic bond, resulting in fragments corresponding to the thymine base and the 3'-deoxyribose sugar.

Synthesis of 3'-Deoxythymidine

The synthesis of 3'-Deoxythymidine can be achieved through various methods, often starting from thymidine. A common strategy involves the deoxygenation of the 3'-hydroxyl group.

Example Synthesis Protocol: Deoxygenation of Thymidine

This protocol outlines a general approach for the synthesis of 3'-Deoxythymidine.

Workflow for the Synthesis of 3'-Deoxythymidine:

References

- 1. A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Deoxythymidine Analogs and Their Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3'-deoxythymidine analogs and their derivatives, a critical class of nucleoside analogs that have demonstrated significant therapeutic potential, particularly in the realms of antiviral and anticancer drug discovery. This document details their core mechanism of action, summarizes key quantitative data, outlines essential experimental protocols, and provides visual representations of relevant biological pathways and workflows.

Core Concepts and Mechanism of Action

3'-Deoxythymidine analogs are synthetic nucleoside derivatives that structurally mimic the natural nucleoside, deoxythymidine. The key modification lies at the 3'-position of the deoxyribose sugar moiety, where the hydroxyl group (-OH) is replaced by another chemical group. This structural alteration is fundamental to their therapeutic activity.

The primary mechanism of action for most 3'-deoxythymidine analogs is the termination of DNA chain elongation.[1] After entering a cell, these analogs are phosphorylated by cellular kinases to their active triphosphate form.[2] In this state, they can be recognized by viral or cellular DNA polymerases and incorporated into a growing DNA strand. However, due to the absence of the 3'-hydroxyl group, the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate is blocked, leading to the premature termination of DNA synthesis.[1] This disruption of DNA replication is particularly effective against rapidly proliferating cells, such as cancer cells, and viruses that rely on reverse transcriptase for their replication, like the Human Immunodeficiency Virus (HIV).[1]

Some analogs, such as 3'-azido-3'-deoxythymidine (AZT), have also been shown to induce cell cycle arrest, specifically in the S phase, and can trigger apoptosis, or programmed cell death, in cancer cells.[3][4]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 3'-deoxythymidine analogs against different viruses and cancer cell lines. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Antiviral Activity of 3'-Deoxythymidine Analogs

| Compound/Analog Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | 0.004 | 20 | 5000 | [5] |

| 3'-Fluoro-3'-deoxythymidine (FLT) | HIV-1 | MT-4 | 0.001 | 1 | 1000 | [5] |

| 3'-Deoxythymidine (ddT) | HIV-1 | - | >100 | - | - | [6] |

| β-L-3'-Azido-3'-deoxythymidine (β-L-AZT) | HIV-1 | PBM | >10 | >200 | - | [6] |

| β-L-3'-Fluoro-3'-deoxythymidine (β-L-FLT) | HIV-1 | PBM | >10 | >200 | - | [6] |

Table 2: Anticancer Activity of 3'-Deoxythymidine Analogs

| Compound/Analog Name | Cancer Cell Line | IC50 (µM) | Reference |

| 3'-Azido-3'-deoxythymidine (AZT) | HCT-8 (Colon) | 55 | [7] |

| 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (Compound 7i) | Huh-7 (Liver) | 22.41–24.92 | [8] |

| 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (Compound 7i) | U87MG (Glioblastoma) | 18.12–21.36 | [8] |

| 3'-Deoxy-ara-C | CCRF-CEM (Leukemia) | 2 | |

| 3'-Deoxy-ara-C | L1210 (Leukemia) | 10 |

Table 3: Enzyme Inhibition Data for 3'-Azido-3'-deoxythymidine triphosphate (AZT-TP)

| Enzyme | Primer-Template | Ki (µM) | Reference |

| HIV Reverse Transcriptase | poly(rA)-oligo(dT)12-18 | 0.04 | [9] |

| HIV Reverse Transcriptase | Activated Calf Thymus DNA | 0.3 | [9] |

| Human DNA Polymerase α | Activated Calf Thymus DNA | 230 | [9] |

| Human DNA Polymerase β | Activated Calf Thymus DNA | 73 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 3'-deoxythymidine analogs.

Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

A common synthetic route to AZT starts from thymidine (B127349). The following is a generalized protocol based on literature procedures:

-

Protection of the 5'-Hydroxyl Group: Thymidine is reacted with a protecting group, such as trityl chloride, in the presence of a base like pyridine (B92270) to selectively protect the primary 5'-hydroxyl group.

-

Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group of the 5'-protected thymidine is then activated for nucleophilic substitution. This is often achieved by converting it into a good leaving group, for example, by reaction with mesyl chloride or tosyl chloride in pyridine.

-

Nucleophilic Substitution with Azide (B81097): The activated 3'-position is then subjected to nucleophilic substitution with an azide source, typically sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds with inversion of stereochemistry at the 3'-carbon.

-

Deprotection: Finally, the 5'-protecting group is removed. For a trityl group, this is typically accomplished by treatment with a mild acid, such as acetic acid in water.

-

Purification: The final product, AZT, is purified using standard techniques like column chromatography or recrystallization.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of a compound that inhibits virus-induced cell destruction by 50% (EC₅₀).

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in 6-well plates.

-

Compound Dilution: A serial dilution of the test compound is prepared in a serum-free medium.

-

Infection: The cell culture medium is removed, and the cells are washed. A known titer of the virus is mixed with the different concentrations of the test compound and added to the cells. A "virus only" control (no compound) and a "cells only" control (no virus or compound) are included.

-

Adsorption: The plates are incubated for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells, thus forming localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Staining: The overlay is removed, and the cells are fixed and stained with a solution like crystal violet, which stains the living cells. The plaques, areas of dead cells, will appear as clear zones.

-

Plaque Counting: The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction for each compound concentration is calculated relative to the "virus only" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 3'-deoxythymidine analogs.

Signaling Pathways

Caption: Mechanism of action of 3'-Deoxythymidine analogs.

Experimental Workflows

Caption: General workflow for antiviral screening.

Caption: General workflow for anticancer screening.

References

- 1. Trifluorothymidine exhibits potent antitumor activity via the induction of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]

- 3. Synchronization of cells in the S phase of the cell cycle by 3'-azido-3'-deoxythymidine: implications for cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]

- 5. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The implication of FLT3 amplification for FLT targeted therapeutics in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro and In Vivo Biological Studies of a 3′-Deoxythymidine Conjugate that Potentially Kills Cancer Cells Selectively - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of 3'-Deoxythymidine in Inhibiting Reverse Transcriptase

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of 3'-Deoxythymidine and its derivatives, particularly 3'-azido-3'-deoxythymidine (Zidovudine or AZT), as potent inhibitors of reverse transcriptase (RT), a critical enzyme for retroviral replication.

Introduction

Reverse transcriptase is an essential enzyme for retroviruses, such as the human immunodeficiency virus (HIV), responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome.[1] The inhibition of this enzyme is a cornerstone of antiretroviral therapy.[2] 3'-Deoxythymidine, a nucleoside analog, and its derivatives are pivotal in this therapeutic strategy. This document elucidates the mechanism of action, presents quantitative inhibitory data, and details the experimental protocols for assessing the efficacy of these compounds.

Mechanism of Action: Chain Termination

The primary mechanism by which 3'-deoxythymidine and its analogs, like AZT, inhibit reverse transcriptase is through DNA chain termination.[3][4] This process can be broken down into the following key steps:

-

Cellular Uptake and Phosphorylation: As a prodrug, AZT enters the host cell and is phosphorylated by cellular kinases to its active 5'-triphosphate metabolite, zidovudine (B1683550) triphosphate (ZDV-TP).[3][5] This activation is crucial for its antiviral activity.

-

Competitive Inhibition: ZDV-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of reverse transcriptase.[6]

-

Incorporation into Viral DNA: Due to its structural similarity to dTTP, reverse transcriptase incorporates ZDV-monophosphate into the growing viral DNA strand.[7][8]

-

Chain Termination: The critical feature of 3'-deoxythymidine analogs is the modification or absence of a hydroxyl group at the 3' position of the deoxyribose ring. In AZT, this is an azido (B1232118) group.[5] The absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the DNA chain.[4][9] This premature termination halts the synthesis of viral DNA.[4]

Quantitative Data on Reverse Transcriptase Inhibition

The inhibitory potency of 3'-azido-3'-deoxythymidine triphosphate (AZT-TP) against HIV reverse transcriptase has been quantified in numerous studies. The following tables summarize key kinetic constants.

Table 1: Inhibition of HIV-1 Reverse Transcriptase by AZT-TP

| Primer-Template | K_i (µM) | K_m for dTTP (µM) | Reference |

| poly(rA)-oligo(dT)₁₂₋₁₈ | 0.04 | 2.8 | [6] |

| Activated Calf Thymus DNA | 0.3 | 1.2 | [6] |

| Extracted Virus and Native Template | 0.01 | 0.3 | [6] |

Table 2: Selectivity of AZT-TP for HIV-1 RT over Human DNA Polymerases

| Enzyme | K_i (µM) | K_m for dTTP (µM) | Primer-Template | Reference |

| HIV-1 Reverse Transcriptase | 0.3 | 1.2 | Activated Calf Thymus DNA | [6] |

| Human DNA Polymerase α | 230 | 2.4 | Activated Calf Thymus DNA | [6] |

| Human DNA Polymerase β | 73 | 6.0 | Activated Calf Thymus DNA | [6] |

Table 3: IC₅₀ Values for AZT and its Metabolites

| Compound | Target | IC₅₀ (µM) | Cell/System | Reference |

| AZT | Thymidine (B127349) Phosphorylation | 14.4 ± 2.6 | Isolated Rat Liver Mitochondria | [10] |

| AZT | Thymidine Phosphorylation | 7.0 ± 1.0 | Isolated Rat Heart Mitochondria | [11] |

| AZT-TP | HIV-1 Integrase | 110 - 150 | In vitro | [12] |

| AZT-TP | Wild-Type HIV-1 RT | ~0.1 | In vitro (with 0.5 mM pyrophosphate) | [13] |

| AZT-TP | AZT-Resistant HIV-1 RT | ~0.3 | In vitro (with 0.5 mM pyrophosphate) | [13] |

Experimental Protocols for Reverse Transcriptase Inhibition Assays

Assessing the inhibitory activity of compounds like 3'-Deoxythymidine against reverse transcriptase involves a series of well-defined biochemical assays.

Purification of Reverse Transcriptase

Reverse transcriptase can be purified from viral lysates or expressed in recombinant systems. A common source for research purposes is purified enzyme from HIV.[6]

Standard Reverse Transcriptase Activity Assay

This assay measures the incorporation of a labeled deoxynucleotide into a template-primer complex.

Materials:

-

Purified Reverse Transcriptase

-

Primer-template: e.g., poly(rA)-oligo(dT)₁₂₋₁₈[6]

-

Reaction Buffer: Typically contains Tris-HCl (pH 7.0-8.0), MgCl₂, KCl, and a reducing agent like DTT.[6]

-

Deoxynucleotide Triphosphates (dNTPs), including a labeled nucleotide (e.g., [³H]dTTP or [³²P]dTTP).

-

Inhibitor compound (e.g., AZT-TP) at various concentrations.

-

Trichloroacetic Acid (TCA) for precipitation.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare reaction mixtures containing the buffer, primer-template, and dNTPs (including the labeled one).

-

Add varying concentrations of the inhibitor (AZT-TP) to different reaction tubes. A control with no inhibitor is essential.

-

Initiate the reaction by adding the purified reverse transcriptase.

-

Incubate the reactions at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol (B145695) to remove unincorporated labeled nucleotides.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%.

Colorimetric Reverse Transcriptase Assay

To avoid the use of radioactive materials, colorimetric assays are available. These assays often utilize nucleotides labeled with non-radioactive tags like digoxigenin (B1670575) (DIG) and biotin.[14]

Principle:

-

A primer-template hybrid is used for the reverse transcription reaction.

-

DIG- and biotin-labeled dUTP are incorporated into the newly synthesized DNA.

-

The biotin-labeled DNA is captured on a streptavidin-coated microplate.

-

An anti-DIG antibody conjugated to peroxidase is added, which binds to the DIG-labeled nucleotides.

-

A peroxidase substrate is added, leading to a color change that is proportional to the amount of synthesized DNA.

-

The absorbance is measured using a microplate reader.

Conclusion

3'-Deoxythymidine and its analogs, most notably Zidovudine, are highly effective inhibitors of reverse transcriptase. Their mechanism of action as chain terminators is well-established and relies on their intracellular conversion to the active triphosphate form. The high selectivity of these compounds for viral reverse transcriptase over host DNA polymerases underscores their therapeutic utility. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antiretroviral therapy.

References

- 1. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 2. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zidovudine - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]

- 10. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of human immunodeficiency virus type 1 integrase by 3'-azido-3'-deoxythymidylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 逆転写酵素測定、比色分析 suitable for enzyme immunoassay, kit of 1 (14 components), sufficient for ≤200 tests | Sigma-Aldrich [sigmaaldrich.com]

3'-Deoxythymidine Metabolism: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the metabolism of 3'-Deoxythymidine (3'-dT) and its clinically significant analogs, such as 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine (FLT). It is intended for researchers, scientists, and drug development professionals working in oncology and virology. This document details the cellular uptake, metabolic activation, mechanism of action, and pathways of catabolism and efflux of these nucleoside analogs. Particular emphasis is placed on the differences in metabolism across various cell types, including cancer cells and normal tissues. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of the pharmacokinetics and pharmacodynamics of these compounds.

Introduction

3'-Deoxythymidine (3'-dT) is a modified nucleoside that lacks the hydroxyl group at the 3' position of the deoxyribose sugar. This structural modification is the basis for a class of potent therapeutic agents, including the antiretroviral drug Zidovudine (AZT) and the positron emission tomography (PET) imaging agent Alovudine (FLT). The therapeutic and diagnostic efficacy of these analogs is critically dependent on their intracellular metabolism, which can vary significantly between different cell types. This guide explores the core aspects of 3'-dT metabolism, providing a foundational resource for researchers in the field.

The primary mechanism of action for 3'-dT analogs involves their conversion to the triphosphate form, which then acts as a competitive inhibitor and chain terminator of DNA synthesis. This process is particularly effective in rapidly dividing cells, such as cancer cells or virus-infected cells, which exhibit higher rates of DNA replication. Understanding the nuances of the metabolic pathways, from cellular entry to final active form, is crucial for optimizing drug design, improving therapeutic indices, and developing novel diagnostic strategies.

Cellular Uptake and Transport

The entry of 3'-dT and its analogs into the cell is the initial step in their metabolic journey. This process is mediated by a combination of passive diffusion and facilitated transport by specific membrane proteins.

2.1. Transport Mechanisms

-

Equilibrative Nucleoside Transporters (ENTs): Human equilibrative nucleoside transporter 1 (hENT1) is a key player in the uptake of thymidine (B127349) and its analogs like FLT. The expression and activity of hENT1 can be elevated in proliferating cells, potentially increasing the uptake of these compounds.[1][2]

-